![molecular formula C31H27NO4 B4018204 4-benzyl-10-[bis(4-methoxyphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4018204.png)
4-benzyl-10-[bis(4-methoxyphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Description
The compound belongs to a class of chemicals characterized by their complex molecular structures, which often include multiple rings and functional groups. These characteristics potentially endow the compound with unique physical and chemical properties, making it a subject of interest for various applications in materials science, pharmacology, and organic chemistry.
Synthesis Analysis
The literature reveals methodologies for synthesizing analogs and derivatives of similar tricyclic dione compounds. For example, the synthesis of aminoalkanol derivatives of similar structures has been explored, showcasing the compound's potential for modification and the development of compounds with specific properties (Kossakowski & Wojciechowska, 2006).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds have been conducted using spectroscopic methods and quantum chemical calculations, providing insights into their vibrational frequencies, molecular electrostatic potential, and the distribution of electronic charge within the molecule (Renjith et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving similar tricyclic dione compounds include photochemically induced ring enlargement reactions, illustrating the reactivity of these compounds under specific conditions and their potential for forming structurally novel derivatives (Maruyama & Ogawa, 1983).
properties
IUPAC Name |
4-benzyl-10-[bis(4-methoxyphenyl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c1-35-22-12-8-20(9-13-22)26(21-10-14-23(36-2)15-11-21)27-24-16-17-25(27)29-28(24)30(33)32(31(29)34)18-19-6-4-3-5-7-19/h3-17,24-25,28-29H,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALGVJJBNPXALR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C3C=CC2C4C3C(=O)N(C4=O)CC5=CC=CC=C5)C6=CC=C(C=C6)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-8-[bis(4-methoxyphenyl)methylidene]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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